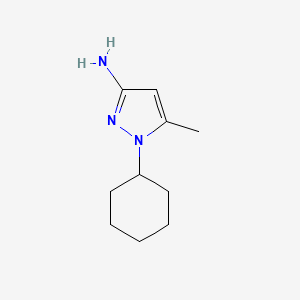![molecular formula C30H50O B1428456 (10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 911660-54-3](/img/structure/B1428456.png)
(10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-((R)-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
概要
説明
The compound (10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-(®-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule belonging to the class of steroids. This compound is characterized by its polycyclic structure, which includes multiple rings and various functional groups, making it a significant subject of study in organic chemistry and biochemistry.
作用機序
Target of Action
The primary target of Dihydrolanosterol is the enzyme cytochrome P450 sterol 14alpha-demethylase . This enzyme is involved in the demethylation of sterols, a crucial step in the biosynthesis of cholesterol .
Mode of Action
Dihydrolanosterol interacts with its target, cytochrome P450 sterol 14alpha-demethylase, by serving as a substrate for the enzyme . The enzyme catalyzes the demethylation of Dihydrolanosterol, leading to changes in the structure of the sterol molecule .
Biochemical Pathways
Dihydrolanosterol is involved in the Kandutsch–Russell pathway of cholesterol synthesis . It is converted from lanosterol by the enzyme DHCR24, which catalyzes the reduction of the Δ24 bond in lanosterol . This process is a key step in the biosynthesis of cholesterol, a vital component of cellular membranes.
Pharmacokinetics
It is metabolized by enzymes such as cytochrome P450 sterol 14alpha-demethylase , and likely excreted through similar pathways as other sterols.
Result of Action
The molecular effect of Dihydrolanosterol’s action is the production of demethylated sterols, which are intermediates in the biosynthesis of cholesterol . On a cellular level, this contributes to the production of cholesterol, which is essential for maintaining the integrity and fluidity of cellular membranes .
Action Environment
Environmental factors can influence the action of Dihydrolanosterol. For instance, the presence of other sterols and enzymes in the cellular environment can affect the efficiency of Dihydrolanosterol’s conversion into cholesterol . Additionally, factors such as diet and nutrition, which can influence the overall lipid profile of an organism, may also impact the action and efficacy of Dihydrolanosterol .
生化学分析
Biochemical Properties
Dihydrolanosterol interacts with various enzymes and proteins in the process of cholesterol synthesis. For instance, it can be converted from lanosterol by the enzyme DHCR24 at the beginning of the Kandutsch–Russell pathway of cholesterol synthesis .
Cellular Effects
The effects of dihydrolanosterol on cells and cellular processes are primarily related to its role in cholesterol synthesis. As an intermediate in this pathway, dihydrolanosterol contributes to the production of cholesterol, which is essential for maintaining cell membrane integrity and fluidity .
Molecular Mechanism
The molecular mechanism of dihydrolanosterol involves its conversion from lanosterol by the enzyme DHCR24. This enzyme catalyzes the reduction of the Δ24 bond in lanosterol, leading to the formation of dihydrolanosterol .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrolanosterol can be observed over time as it undergoes further transformations in the cholesterol synthesis pathway. The stability and degradation of dihydrolanosterol would be subject to the conditions of the specific experimental setup .
Dosage Effects in Animal Models
The effects of dihydrolanosterol in animal models would largely depend on the specific model and experimental conditions used. As an intermediate in cholesterol synthesis, variations in its levels could potentially impact cholesterol levels and related physiological processes .
Metabolic Pathways
Dihydrolanosterol is involved in the cholesterol synthesis pathway, specifically the Kandutsch–Russell pathway . It interacts with the enzyme DHCR24, which catalyzes its formation from lanosterol .
Transport and Distribution
The transport and distribution of dihydrolanosterol within cells and tissues are likely facilitated by its incorporation into the cholesterol synthesis pathway. As it is transformed into downstream products in this pathway, it would be distributed accordingly .
Subcellular Localization
The subcellular localization of dihydrolanosterol would be determined by the specific steps and enzymes involved in its metabolic pathway. Given its role in cholesterol synthesis, it is likely to be found in areas of the cell where this process occurs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. One common approach is the modification of naturally occurring steroids through a series of chemical reactions, including hydrogenation, alkylation, and hydroxylation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds present in the structure can be reduced to single bonds.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model system to study steroidal reactions and mechanisms. Its complex structure provides insights into stereochemistry and reaction pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a precursor or analog to biologically active steroids.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Its structural similarity to other bioactive steroids makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other complex organic molecules.
類似化合物との比較
Similar Compounds
Cholesterol: A well-known steroid with a similar polycyclic structure but different functional groups.
Testosterone: Another steroid with a similar backbone but distinct biological activity.
Estradiol: A steroid hormone with a similar structure but different functional groups and biological roles.
Uniqueness
This compound is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties
Conclusion
The compound (10S,13R,14R,17R)-4,4,10,13,14-Pentamethyl-17-(®-6-methylhept-5-en-2-yl)-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a fascinating molecule with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and reactivity make it a valuable subject of study, offering insights into steroid chemistry and potential therapeutic uses.
特性
IUPAC Name |
(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22-,25?,26?,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-IODJPDIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)
![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)
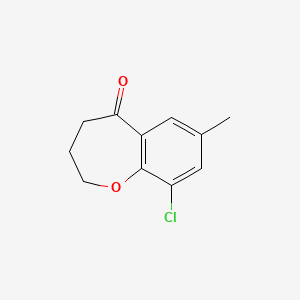
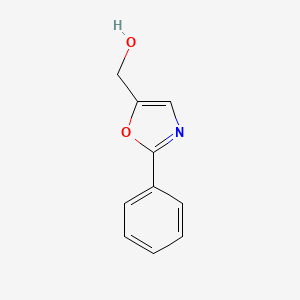
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)
![4-[(Oxolan-2-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1428381.png)
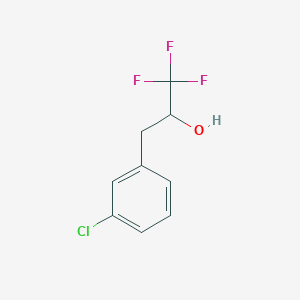
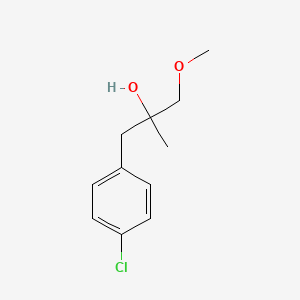
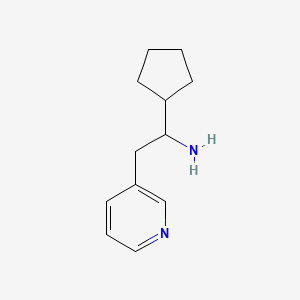
![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)

![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)
